Butanedioic acid-13C2

Description

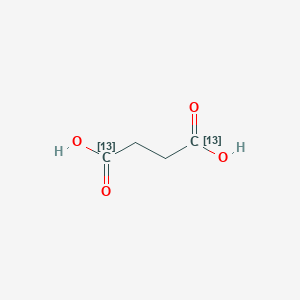

Structure

3D Structure

Properties

IUPAC Name |

(1,4-13C2)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-CQDYUVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437808 | |

| Record name | Succinic acid-1,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79864-95-2 | |

| Record name | Succinic acid-1,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79864-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Butanedioic Acid-13C2: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Butanedioic acid-13C2, a stable isotope-labeled form of succinic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopic tracers in their work.

Chemical Properties and Structure

This compound, also known as Succinic acid-13C2, is a dicarboxylic acid in which two of the carbon atoms are replaced with the stable isotope carbon-13. The specific positions of the 13C atoms can vary, with common isotopologues being Butanedioic acid-1,4-13C2 and Butanedioic acid-2,3-13C2. This isotopic labeling makes it a powerful tool for tracing metabolic pathways without the concerns associated with radioactive isotopes.

The fundamental chemical properties of this compound are nearly identical to those of its unlabeled counterpart, succinic acid. The primary difference lies in its molecular weight, which is increased by the mass of the incorporated 13C isotopes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are primarily based on data for unlabeled succinic acid, as the isotopic labeling has a negligible effect on these macroscopic properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂¹³C₂H₆O₄ | [1] |

| Molecular Weight | 120.07 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 187-190 °C | [1] |

| Boiling Point | 235 °C | [1] |

| pKa1 | 4.2 | [2] |

| pKa2 | 5.6 | [2] |

Solubility

The solubility of Butanedioic acid is crucial for its application in various experimental settings. The following table details its solubility in common solvents.

| Solvent | Solubility | Reference(s) |

| Water | 83.2 g/L at 25 °C | [3] |

| Ethanol | 54 mg/mL | [2] |

| Methanol | Soluble | [3][4] |

| Acetone | 27 mg/mL | [2] |

| Ethyl Ether | 8.8 mg/mL | [2] |

| Glycerol | 50 mg/mL | [2] |

| Benzene | Insoluble | [3][4] |

| Toluene | Insoluble | [3][4] |

Structure

The structure of Butanedioic acid consists of a four-carbon chain with carboxylic acid groups at each end. The carbon backbone's flexibility allows for different conformations.

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound and for tracking its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of succinic acid in D₂O typically shows a single peak for the four equivalent methylene protons at approximately 2.67 ppm.[5][6] In DMSO-d₆, this peak appears around 2.43 ppm, with the acidic protons of the carboxylic acids visible at approximately 12.2 ppm.[5]

-

¹³C NMR: The carbon-13 NMR spectrum of unlabeled succinic acid in D₂O exhibits two signals: one for the two equivalent methylene carbons and another for the two equivalent carboxyl carbons.[5][7] In a study of [1,4-¹³C₂]succinic acid, the isotopic labeling allows for the measurement of the coupling constant between the carboxyl carbons, providing detailed structural information.[8] The chemical shifts are highly dependent on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for metabolomics and flux analysis using 13C-labeled compounds. For this compound, the molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.[1] Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of organic acids, often after derivatization to increase volatility.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of succinic acid shows characteristic absorption bands for the O-H stretching of the carboxylic acid group (a broad band around 3000 cm⁻¹), C-H stretching of the methylene groups (around 2950 cm⁻¹), and a strong C=O stretching of the carbonyl group (around 1700 cm⁻¹).[9][11]

Experimental Protocols

This compound is a valuable tracer for metabolic flux analysis (MFA), particularly for investigating the tricarboxylic acid (TCA) cycle. Below is a generalized protocol for a cell culture-based ¹³C-MFA experiment.

¹³C Metabolic Flux Analysis Workflow

The following diagram illustrates a typical workflow for a ¹³C-MFA experiment using this compound.

Detailed Methodology for Cell Culture Labeling and Metabolite Extraction[4]

-

Cell Culture and Labeling:

-

Culture cells to the desired confluence in a standard growth medium to achieve a metabolic steady state.

-

To initiate labeling, replace the standard medium with a medium containing a known concentration of this compound. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition to ensure isotopic steady state is reached.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed in a cold environment to pellet cellular debris.

-

Collect the supernatant containing the metabolites for subsequent analysis.

-

Sample Preparation for Mass Spectrometry[4][11]

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., for LC-MS/MS).

-

Derivatization (for GC-MS): For GC-MS analysis, polar metabolites like dicarboxylic acids require derivatization to increase their volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][12]

Signaling Pathways

Beyond its central role in metabolism, succinate has emerged as a critical signaling molecule that can influence cellular processes by acting on its specific receptor, SUCNR1 (also known as GPR91).[13][14][15]

Succinate-SUCNR1 Signaling Pathway

Extracellular succinate binds to the G-protein coupled receptor SUCNR1, which is expressed on the surface of various cell types, including immune cells.[12][15] Activation of SUCNR1 can trigger multiple downstream signaling cascades, primarily through Gq and Gi proteins.[13][15] This can lead to intracellular calcium mobilization, inhibition of cyclic AMP (cAMP) production, and activation of downstream kinases, ultimately influencing gene expression and cellular function, particularly in the context of inflammation and metabolism.[15]

This technical guide provides a foundational understanding of this compound for its effective application in scientific research. For specific experimental designs and data interpretation, researchers should consult the detailed literature and consider the unique aspects of their biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. shimadzu.com [shimadzu.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]

- 13. Butanedioic acid [webbook.nist.gov]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Butanedioic Acid-13C2 NMR Chemical Shift Assignments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for Butanedioic acid-13C2, also known as succinic acid-2,3-13C2. This isotopically labeled compound is a crucial tracer in metabolic flux analysis (MFA) and drug development research, allowing for the precise tracking of carbon atoms through various biochemical pathways.

Introduction to 13C NMR of Butanedioic Acid

Butanedioic acid, a key intermediate in the citric acid cycle, presents a simple 13C NMR spectrum in its unlabeled form due to its molecular symmetry. The spectrum consists of two primary signals: one for the two equivalent carboxyl carbons (C1 and C4) and another for the two equivalent methylene carbons (C2 and C3). However, the introduction of 13C isotopes at specific positions, such as in this compound, introduces significant complexity and a wealth of additional information due to homonuclear 13C-13C spin-spin coupling.

The analysis of these coupling patterns is instrumental in metabolic flux analysis, providing detailed insights into the activity of metabolic pathways. The precise chemical shifts and coupling constants are dependent on experimental conditions such as the solvent and pH of the solution.

13C NMR Chemical Shift and Coupling Constant Assignments

The following tables summarize the chemical shifts for unlabeled butanedioic acid and the detailed coupling constants derived from the analysis of fully labeled succinate.

Table 1: Typical 13C NMR Chemical Shifts of Unlabeled Butanedioic Acid

| Carbon Position | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Carboxyl (C1, C4) | 182.8 - 183.4 | ~172.6 |

| Methylene (C2, C3) | 35.0 - 35.3 | ~28.9 |

Data sourced from multiple spectral databases and literature.

Table 2: 13C NMR Chemical Shifts and J-Coupling Constants for Uniformly 13C-Labeled Succinate at pH 7.0

| Parameter | Value |

| Chemical Shifts (δ) | |

| C1/C4 | 183.2 ppm |

| C2/C3 | 35.2 ppm |

| J-Coupling Constants (Hz) | |

| ¹J(C1,C2) / ¹J(C3,C4) | 52.3 Hz |

| ¹J(C2,C3) | 34.6 Hz |

| ²J(C1,C3) / ²J(C2,C4) | 1.4 Hz |

| ³J(H2,H3) | 5.0 Hz, 8.0 Hz |

This data is crucial for interpreting the complex multiplet structures observed in the 13C NMR spectrum of this compound.

In the spectrum of butanedioic acid-2,3-13C2, the signals for the labeled methylene carbons (C2 and C3) will appear as complex multiplets due to the strong one-bond 13C-13C coupling (¹J(C2,C3) ≈ 34.6 Hz) and couplings to the adjacent protons. The carboxyl carbons (C1 and C4) will appear as doublets due to the two-bond coupling to the adjacent 13C-labeled methylene carbons (²J(C1,C3) and ²J(C2,C4)).

Experimental Protocols

The acquisition of high-quality 13C NMR data for isotopically labeled compounds requires careful sample preparation and instrument setup. The following is a detailed methodology for obtaining 13C NMR spectra of this compound.

3.1. Sample Preparation

-

Dissolution: Dissolve 10-50 mg of this compound in a suitable deuterated solvent. For metabolic studies, deuterium oxide (D₂O) is commonly used to mimic physiological conditions. For other applications, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

pH Adjustment: If working in an aqueous solution (D₂O), adjust the pH to the desired value using dilute solutions of HCl or NaOH. The chemical shifts and coupling constants of butanedioic acid are pH-dependent.

-

Internal Standard: Add an internal reference standard for accurate chemical shift calibration. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP) can be used. For DMSO-d₆, the solvent peak itself can be used as a reference (39.52 ppm).

-

Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

-

Spectrometer Setup:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Experiment Selection: Load a standard one-dimensional (1D) 13C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Parameters:

-

Pulse Width: Use a 30° pulse angle for quantitative measurements.

-

Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 of the carbons of interest to ensure full relaxation and accurate integration. A typical starting value is 2-5 seconds.

-

Number of Scans (ns): Due to the low natural abundance of 13C (even in labeled compounds, the concentration might be low), a sufficient number of scans is required to achieve an adequate signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction on the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the internal standard or the solvent peak.

-

Integrate the signals of interest for quantitative analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

Application in Metabolic Flux Analysis

The primary application of 13C NMR analysis of labeled butanedioic acid is in Metabolic Flux Analysis (MFA). By tracing the flow of 13C atoms from a labeled substrate through metabolic pathways, researchers can quantify the rates (fluxes) of biochemical reactions. The detailed analysis of 13C-13C spin-spin coupling patterns in metabolites like succinate provides invaluable constraints for metabolic models, enabling a more accurate determination of intracellular fluxes. This information is critical for understanding cellular metabolism in both normal and diseased states and for the rational design of metabolic engineering strategies in drug development.

The following diagram illustrates the central role of butanedioic acid in the Citric Acid Cycle and its connection to other key metabolic pathways.

Interpreting the Mass Spectrum of Butanedioic Acid-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Butanedioic acid-13C2, also known as succinic acid-13C2. This isotopically labeled compound is a crucial tool in metabolic research, enabling the tracing of the Krebs cycle and related pathways. Understanding its mass spectral characteristics is paramount for accurate quantification and interpretation of experimental results.

Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and distinct fragmentation patterns that are shifted by +2 m/z units compared to its unlabeled counterpart due to the incorporation of two 13C atoms. The analysis can be performed using various mass spectrometry techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

Electrospray Ionization (ESI) Mass Spectrometry

In negative ion mode ESI-MS, this compound readily forms a deprotonated molecule, [M-H]⁻, which serves as the precursor ion for fragmentation analysis. The primary fragmentation pathways involve the loss of water (dehydration) and the loss of carbon dioxide (decarboxylation).[1]

| Ion Description | Predicted m/z for this compound | Corresponding m/z for unlabeled Butanedioic acid | Fragmentation Pathway |

| [M-H]⁻ (Precursor Ion) | 119 | 117 | Deprotonation |

| [M-H-H₂O]⁻ | 101 | 99 | Dehydration |

| [M-H-CO₂]⁻ | 75 | 73 | Decarboxylation |

Electron Ionization (EI) Mass Spectrometry

For GC-MS analysis, this compound is typically derivatized, often by silylation, to increase its volatility. The fragmentation of the derivatized molecule will yield a different set of characteristic ions.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of succinic acid in biological samples.

2.1.1. Sample Preparation

-

Extraction: For biological tissues, homogenize in a cold solvent mixture (e.g., 80% methanol) to precipitate proteins and extract metabolites.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 water:acetonitrile).

2.1.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column suitable for the retention of polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution profile starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

2.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion m/z 119 → Product ion m/z 75.

-

Unlabeled Butanedioic acid (for comparison): Precursor ion m/z 117 → Product ion m/z 73.

-

-

Collision Energy: Optimized for the specific instrument to achieve efficient fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to make the analyte volatile.

2.2.1. Sample Preparation and Derivatization

-

Extraction: Follow the same extraction procedure as for LC-MS.

-

Drying: Ensure the sample extract is completely dry, as water can interfere with derivatization.

-

Derivatization: a. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. b. Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.

2.2.2. GC Conditions

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to separate the analytes.

-

Carrier Gas: Helium.

2.2.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full scan to identify all fragment ions or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

Fragmentation Pathway of this compound (ESI-)

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Determining the Isotopic Purity of Butanedioic Acid-¹³C₂

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Butanedioic acid-¹³C₂, a stable isotope-labeled compound crucial for metabolic research and drug development. Accurate determination of isotopic purity is essential for the precise tracing and quantification of metabolic pathways.

Introduction

Butanedioic acid, also known as succinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled butanedioic acid, such as Butanedioic acid-¹³C₂, allows researchers to distinguish it from the endogenous pool and trace its metabolic fate in biological systems.[1] This capability is vital in various research areas, including cancer metabolism, inflammation, and ischemia.[1] The isotopic purity of the labeled compound, defined as the percentage of molecules containing the desired number of ¹³C atoms, is a critical parameter that directly impacts the accuracy of experimental results. This guide details the primary analytical techniques and experimental protocols for determining this purity.

Core Analytical Techniques

The two primary analytical techniques for determining the isotopic purity of ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are particularly well-suited for this purpose due to their ability to resolve small mass differences.[3][4] MS is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to separate the analyte of interest from complex mixtures before detection.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can provide direct quantitative information about the position and abundance of ¹³C atoms within a molecule.[6][7] This technique allows for the determination of site-specific labeling and the relative abundance of different isotopologues. Quantitative ¹³C NMR involves acquiring spectra under conditions that ensure the signal intensity is directly proportional to the number of nuclei, which can be achieved through the use of relaxation reagents and appropriate acquisition parameters.[8]

Experimental Protocols

Mass Spectrometry-Based Methods

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like butanedioic acid, a derivatization step is required to increase volatility.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for determining isotopic purity using GC-MS.

Detailed Protocol:

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the Butanedioic acid-¹³C₂ sample.

-

Dissolve the sample in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.[9]

-

Heat the mixture (e.g., at 70°C for 3-4 hours) to ensure complete derivatization.[1]

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized butanedioic acid from any impurities. A temperature gradient program is typically employed, for instance, starting at a low temperature and ramping up to a higher temperature to ensure good peak shape and resolution.

-

Mass Spectrometry:

-

The eluting compound is ionized, typically using electron ionization (EI).

-

The mass spectrometer can be operated in either full scan mode to acquire the entire mass spectrum or in Selected Ion Monitoring (SIM) mode to monitor specific ions corresponding to the different isotopologues of the derivatized butanedioic acid.[1] SIM mode offers higher sensitivity and is often preferred for quantitative analysis.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized butanedioic acid.

-

Extract the mass spectra for this peak.

-

Determine the relative abundances of the ion peaks corresponding to the unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) isotopologues.

-

Correct for the natural abundance of ¹³C in the derivatizing agent and the unlabeled portion of the molecule.

-

Calculate the isotopic purity based on the corrected relative abundances.

-

LC-MS is a powerful technique that can analyze compounds in their native form without the need for derivatization. It is particularly useful for analyzing complex biological samples.

Experimental Workflow for LC-MS Analysis

Caption: Workflow for determining isotopic purity using LC-MS.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve the Butanedioic acid-¹³C₂ sample in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).

-

-

LC-MS Analysis:

-

Liquid Chromatography:

-

Inject the sample into the LC system.

-

Separate butanedioic acid from other components using a suitable column. Given its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice. Reversed-phase chromatography with an ion-pairing agent can also be used.

-

The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.

-

Acquire data using a high-resolution mass spectrometer to accurately measure the m/z values of the different isotopologues.

-

-

-

Data Analysis:

-

Generate Extracted Ion Chromatograms (EICs) for the theoretical m/z values of the unlabeled ([M-H]⁻), singly labeled ([M-H+1]⁻), and doubly labeled ([M-H+2]⁻) butanedioic acid.[4]

-

Integrate the peak areas for each EIC.

-

Calculate the isotopic purity by determining the ratio of the peak area of the desired isotopologue (M+2) to the sum of the peak areas of all isotopologues. Corrections for natural isotopic abundance should be applied for high accuracy.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of the Butanedioic acid-¹³C₂ sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

For quantitative analysis, a known amount of an internal standard may be added. A relaxation agent (e.g., Cr(acac)₃) can also be included to ensure full relaxation of the ¹³C nuclei between pulses, which is crucial for accurate quantification.[8]

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. This typically involves using a long relaxation delay (D1) and an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals corresponding to the ¹³C-labeled and any unlabeled carbon atoms.

-

The isotopic purity can be determined by comparing the integral of the ¹³C-enriched carbon signal to the integral of the same carbon signal in a natural abundance standard or by analyzing the satellite peaks arising from ¹³C-¹³C coupling.

-

Data Presentation

Quantitative data for the isotopic purity of Butanedioic acid-¹³C₂ is typically presented in terms of "atom percent ¹³C," which represents the percentage of carbon atoms at a specific position that are ¹³C. Commercial suppliers often specify a minimum isotopic purity for their products.

Table 1: Summary of Quantitative Data and Method Performance

| Parameter | GC-MS | LC-MS/MS | NMR |

| Typical Reported Purity | >99 atom % ¹³C[11] | >99 atom % ¹³C[12] | >99 atom % ¹³C[6] |

| Sample Requirement | Micrograms | Nanograms to Micrograms | Milligrams |

| Need for Derivatization | Yes | No | No |

| Precision | High | High | High |

| Information Provided | Overall isotopologue distribution | Overall isotopologue distribution | Positional and overall isotopologue distribution |

| Primary Output | Mass spectrum (relative abundance of m/z) | Mass spectrum (relative abundance of m/z) | NMR spectrum (chemical shifts and signal integrals) |

Signaling Pathways and Experimental Logic

Butanedioic acid (succinate) is not just a metabolic intermediate but also a signaling molecule. Understanding its signaling pathways is often the context for using ¹³C-labeled succinate.

Logical Flow for Isotopic Purity Verification

Caption: Decision logic for selecting an analytical method.

This guide provides the foundational knowledge and detailed protocols for accurately determining the isotopic purity of Butanedioic acid-¹³C₂. The choice of method will depend on the specific experimental requirements, available instrumentation, and the nature of the sample matrix. For all methods, careful execution and data analysis are paramount to obtaining reliable and accurate results, which are fundamental to the integrity of subsequent metabolic research.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butanedioic acid, 2TMS derivative [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]

Navigating the Isotopic Landscape: A Technical Guide to Natural Abundance Correction for Butanedioic Acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles and methodologies for the accurate quantification of Butanedioic acid-13C2 (succinic acid-13C2) in metabolic research, with a core focus on the critical process of natural abundance correction. In stable isotope tracing studies, distinguishing between experimentally introduced isotopes and those that occur naturally is paramount for the precise measurement of metabolic fluxes and the correct interpretation of biological phenomena.

The Principle of Natural Abundance Correction

In mass spectrometry-based metabolomics, the analysis of isotope labeling patterns is complicated by the natural abundance of heavy isotopes. For carbon, approximately 1.1% of all atoms are the 13C isotope. This means that even in an unlabeled sample, a proportion of molecules will contain one or more 13C atoms, creating a natural isotopic distribution. When using 13C-labeled tracers such as this compound, it is essential to computationally remove the contribution of these naturally occurring isotopes to accurately determine the true level of enrichment from the tracer.[1]

The correction process typically involves the use of algorithms that employ binomial coefficients or correction matrices to deconvolve the measured mass isotopologue distribution (MID) into the MID that is solely due to the isotopic tracer.[2][3] This correction is crucial for both qualitative and quantitative interpretation of stable isotope tracing experiments.[2]

Experimental Design and Workflow

A typical metabolic flux analysis experiment using this compound involves a series of well-defined steps, from cell culture to data analysis. The use of a stable isotope-labeled internal standard, such as succinic acid-d4, is highly recommended for accurate quantification.[4]

Detailed Experimental Protocols

The choice of analytical methodology, primarily between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will dictate the specifics of the experimental protocol.

LC-MS/MS Protocol for this compound

This method is suitable for the direct analysis of this compound without the need for derivatization.[4]

Sample Preparation:

-

Tissue Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in a pre-chilled solvent, such as 80% methanol, containing a known concentration of an internal standard (e.g., succinic acid-d4).[4]

-

Metabolite Extraction: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant which contains the metabolites.[1]

-

Sample Clarification: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[1]

LC-MS/MS Analysis:

-

Chromatography: Employ a C18 column suitable for aqueous mobile phases.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for selective quantification of succinic acid and its 13C2-labeled internal standard.

GC-MS Protocol with Derivatization

For GC-MS analysis, a derivatization step is necessary to make the polar and non-volatile succinic acid amenable to gas chromatography.[5]

Derivatization (Silylation):

-

Drying: Ensure the metabolite extract is completely dry.

-

Reagent Addition: Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried extract.

-

Incubation: Heat the mixture to facilitate the derivatization reaction, converting succinic acid to its more volatile trimethylsilyl (TMS) derivative.[5]

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Utilize a suitable capillary column to separate the analytes.

-

Detection: Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distributions.

Data Presentation: Mass Isotopologue Distributions

The following table presents an illustrative example of a raw (measured) and corrected mass isotopologue distribution for Butanedioic acid. The corrected data reflects the true incorporation of the 13C2 tracer.

| Mass Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |

| M+0 | 50.00 | 54.82 |

| M+1 | 10.00 | 5.50 |

| M+2 | 35.00 | 39.68 |

| M+3 | 4.00 | 0.00 |

| M+4 | 1.00 | 0.00 |

Butanedioic Acid in Cellular Signaling

Butanedioic acid (succinate) is not merely a metabolic intermediate in the Tricarboxylic Acid (TCA) cycle. It also functions as a crucial signaling molecule in both physiological and pathological states.

Accumulated succinate can be transported out of the mitochondria and into the cytosol and extracellular space. In the cytosol, it can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and promoting pro-inflammatory gene expression. Extracellularly, succinate can act as a ligand for the G-protein coupled receptor SUCNR1, activating various downstream signaling pathways.[4]

Conclusion

The accurate application of natural abundance correction is a non-negotiable step in stable isotope tracing studies involving this compound. By carefully following established experimental protocols and employing robust data correction methods, researchers can ensure the integrity of their findings and gain deeper insights into the complex roles of succinate in metabolism and cellular signaling. This guide provides a foundational framework for professionals in the field to design and execute rigorous and reproducible metabolic studies.

References

A Technical Guide to Butanedioic acid-13C2: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedioic acid-13C2, an isotopically labeled form of succinic acid, is a pivotal tool in metabolic research, offering a window into the intricate workings of cellular bioenergetics. As an intermediate in the tricarboxylic acid (TCA) cycle, its labeled carbon atoms allow for precise tracing of metabolic pathways, providing invaluable data for studies in oncology, immunology, and various metabolic diseases.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its role in key signaling pathways.

Core Physical and Chemical Properties

The introduction of two 13C isotopes into the butanedioic acid molecule results in a mass shift that is readily detectable by mass spectrometry, forming the basis of its utility as a metabolic tracer.[2][3] While many physical properties are not expected to significantly deviate from the unlabeled compound due to the nature of isotopic substitution, key differences in mass are fundamental to its application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₂C₂H₆O₄ | [4] |

| Molecular Weight | 120.07 g/mol | [2][3][4] |

| CAS Number | 79864-95-2 | [2][3][4] |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 187-190 °C (lit.) | [2][3][5] |

| Boiling Point | 235 °C | [2][3][5] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][3][4] |

| Chemical Purity | ≥98% | [6] |

| Solubility | Soluble in water. | [7] |

| pKa1 (unlabeled) | 4.21 | [7] |

| pKa2 (unlabeled) | 5.64 | [7] |

Experimental Protocols

The accurate and reproducible use of this compound in research necessitates standardized experimental protocols. The following sections detail methodologies for the determination of key physical properties and a general workflow for its application in metabolic tracing studies.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[5][6][8][9][10]

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new capillary tube with the sample and place it in the apparatus.

-

Heat the sample again, but at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

For accuracy, repeat the measurement at the slow heating rate at least once.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Distilled water

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Filtration apparatus (e.g., syringe filter)

-

Analytical balance

-

A method for quantifying the concentration of this compound in solution (e.g., LC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the flask and place it in a shaking incubator at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample to remove any remaining solid.

-

Accurately dilute the filtered saturated solution with a known volume of solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility from the concentration of the saturated solution.

Metabolic Tracing and Flux Analysis Workflow

This compound is a powerful tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), allowing for the quantification of metabolic pathway fluxes.[11][12][13]

1. Cell Culture and Isotope Labeling:

-

Culture cells of interest to a desired density.

-

Replace the standard culture medium with a medium containing this compound as the tracer. The concentration and duration of labeling will depend on the specific experimental goals and the metabolic pathways being investigated.[7]

-

Incubate the cells for a time sufficient to achieve isotopic steady-state in the metabolites of interest.

2. Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (LC-MS/MS):

-

Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a solvent suitable for the analytical platform.

-

Inject the sample into an LC-MS/MS system for analysis. The mass spectrometer will be able to distinguish between the unlabeled (¹²C) and labeled (¹³C) isotopologues of downstream metabolites based on their mass-to-charge ratio.

4. Data Analysis and Flux Calculation:

-

Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for key metabolites.

-

Use specialized software to perform metabolic flux analysis. This involves fitting the experimental MIDs to a metabolic network model to calculate the intracellular metabolic fluxes.

Signaling Pathways and Logical Relationships

Succinate is not merely a metabolic intermediate; it also functions as a crucial signaling molecule in both physiological and pathological contexts.[14][15]

The Krebs Cycle (TCA Cycle)

Butanedioic acid (succinate) is a central component of the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

Navigating the Stability and Storage of Butanedioic acid-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Butanedioic acid-13C2, a stable isotope-labeled form of succinic acid, is a critical tool in metabolic research, clinical diagnostics, and drug development. Its utility as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS hinges on its chemical purity and stability.[1] This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound to ensure its integrity and the reliability of experimental outcomes.

Core Stability Profile

This compound is a chemically stable compound under recommended storage conditions.[2] Its stability is influenced by temperature, moisture, and exposure to incompatible materials.

General Recommendations

To maintain the integrity of this compound, it is imperative to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4][5][6] Protection from light and moisture is also recommended to prevent potential degradation.[7]

Quantitative Stability and Storage Data

The following tables summarize the recommended storage conditions and expected stability of this compound in both solid form and in solvent.

Table 1: Recommended Storage Conditions and Stability of Solid this compound

| Storage Condition | Temperature | Duration | Expected Stability |

| Long-term Storage | -20°C | 3 years | Stable[1][2] |

| Short-term Storage | 4°C | 2 years | Stable[1][2] |

| Room Temperature | 15-25°C | Not specified | Store at room temperature away from light and moisture.[7] |

Table 2: Recommended Storage Conditions and Stability of this compound in Solvent

| Storage Condition | Temperature | Duration | Expected Stability |

| Long-term Storage | -80°C | 6 months | Stable[1][2] |

| Short-term Storage | -20°C | 1 month | Stable[1][2] |

Key Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling and for the interpretation of stability data.

Table 3: Physicochemical Properties of Butanedioic Acid

| Property | Value |

| Molecular Formula | C₂¹³C₂H₆O₄ |

| Molecular Weight | 120.07 g/mol [8][9][10] |

| Melting Point | 187-190°C[2][8] |

| Boiling Point | 235°C[8][9] |

| Appearance | White crystalline solid[11] |

| Solubility | Soluble in water[11] |

Factors Affecting Stability

Several environmental factors can influence the stability of this compound.

Temperature

Thermal stability studies on succinic acid show that it melts and then evaporates upon heating.[5][8][12][13] Decomposition of succinic acid can lead to the formation of succinic anhydride and water, or through decarboxylation.[14] For optimal stability, particularly for long-term storage, maintaining the compound at -20°C is recommended.[1][2]

Humidity and Moisture

Succinic acid is not considered to be hygroscopic, meaning it does not readily absorb moisture from the air.[2][3][4][11] Studies have shown that even at a relative humidity of 90%, succinic acid shows minimal water uptake.[2][4][11] Despite its low hygroscopicity, it is still best practice to store it in a dry environment to prevent any potential for degradation over extended periods.

Incompatible Materials

To prevent chemical reactions that could degrade the compound, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[3][11]

Logical Framework for Storage and Stability

The following diagram illustrates the key relationships between storage conditions and the stability of this compound.

Caption: Relationship between storage conditions and stability of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A crucial aspect of ensuring the quality of this compound is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. The following is a generalized protocol for developing and validating such a method, based on established practices for similar compounds.

Method Development

-

Column Selection: A C18 column is often a suitable choice for reversed-phase chromatography of organic acids.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to optimize the retention and peak shape of the acidic analyte.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally effective for succinic acid.[10]

-

Isocratic vs. Gradient Elution: Depending on the complexity of the sample matrix and potential degradation products, either an isocratic or gradient elution may be employed.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed on this compound. These studies expose the compound to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: Treat the sample with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the sample with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven.

-

Photolytic Degradation: Expose the sample to UV light in a photostability chamber.

The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can effectively separate the intact drug from its degradation products.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the stability of this compound.

Caption: A typical experimental workflow for stability assessment.

Conclusion

This compound is a stable molecule when stored under the recommended conditions. Adherence to proper storage and handling protocols is paramount to preserving its chemical and isotopic integrity, thereby ensuring the accuracy and reproducibility of research data. The implementation of a validated stability-indicating analytical method is essential for monitoring its purity over time and confirming its suitability for use in demanding scientific applications.

References

- 1. Succinic Acid Excipient Grade GMP - Pfanstiehl [pfanstiehl.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. commons.und.edu [commons.und.edu]

- 8. scielo.br [scielo.br]

- 9. Succinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. Succinic Acid | SIELC Technologies [sielc.com]

- 11. The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Butanedioic Acid-13C2 for Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Butanedioic acid-13C2, a stable isotope-labeled metabolite crucial for advancing research in cellular metabolism and drug discovery. This document outlines its primary commercial sources, key specifications, and detailed experimental protocols for its application in metabolic flux analysis.

Introduction to this compound as a Metabolic Tracer

This compound, also known as succinic acid-13C2, is a form of succinate where two of the carbon atoms have been replaced with the heavy isotope, carbon-13. As a key intermediate in the tricarboxylic acid (TCA) cycle, it serves as a powerful tracer for investigating cellular bioenergetics and biosynthetic pathways.[1] Unlike upstream tracers like 13C-glucose or 13C-glutamine, this compound provides a more direct and high-resolution view of the latter half of the TCA cycle. This targeted approach is particularly advantageous for studying mitochondrial function and the metabolic reprogramming characteristic of diseases like cancer.

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer high-purity this compound for research purposes. The choice of supplier may depend on the specific labeling pattern, required purity, and available lot sizes. Below is a comparative table of offerings from leading commercial vendors.

| Supplier | Product Name | CAS Number | Isotopic Purity/Enrichment | Chemical Purity | Molecular Weight |

| Sigma-Aldrich | Succinic acid-1,2-13C2 | 94641-55-1 | 99 atom % 13C[2][3] | ≥99.5% (T) | 120.07[2][3] |

| Succinic acid-2,3-13C2 | 61128-08-3 | 99 atom % 13C[4] | Not specified | 120.07[4] | |

| Succinic acid-1,4-13C2 | 79864-95-2 | 99 atom % 13C | 99% (CP) | 120.07 | |

| MedChemExpress | Butanedioic acid-1,4-13C2 acid | 79864-95-2 | 99%[5] | 99.0%[5] | 120.07[5] |

| Cambridge Isotope Laboratories, Inc. | Succinic acid (1,4-¹³C₂, 99%) | 79864-95-2 | 99%[6] | Not specified | Not specified |

| Santa Cruz Biotechnology, Inc. | Succinic acid-1,4-13C2 | 79864-95-2 | Not specified | Not specified | 120.07[7] |

| Succinic acid-2,3-13C2 | 61128-08-3 | Not specified | Not specified | 120.07[8] |

Applications in Research and Drug Development

The targeted nature of this compound makes it an invaluable tool in several key research areas:

-

Oncology: Cancer cells frequently exhibit altered TCA cycle metabolism. This compound can be used to investigate these metabolic shifts and to evaluate the on-target effects of anti-cancer agents that modulate mitochondrial activity.

-

Immunology: Succinate is now recognized as a critical signaling molecule in the immune system. Tracing with this compound helps to unravel the role of succinate metabolism in the activation and differentiation of immune cells.

-

Metabolic Diseases: Conditions such as diabetes and obesity are often associated with mitochondrial dysfunction. This compound allows for the precise quantification of this impairment and can be used to assess the efficacy of therapeutic interventions.

Key Signaling Pathways Involving Succinate

Succinate is not just a metabolite but also a signaling molecule that functions in mitochondrial, cytosolic, and extracellular contexts. Its accumulation can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the activation of the G-protein coupled receptor SUCNR1 (GPR91), influencing pro-inflammatory gene expression.

Experimental Protocols

A generalized workflow for conducting a 13C-Metabolic Flux Analysis (13C-MFA) experiment using this compound is depicted below. This is followed by a more detailed protocol for its analysis in tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow for 13C-MFA

Detailed Protocol: LC-MS/MS Analysis in Tissue Samples

This protocol outlines a method for the direct analysis of this compound in tissue, suitable for researchers with access to an LC-MS/MS system.

1. Materials and Reagents:

-

This compound (Tracer)

-

Butanedioic acid-d4 (Internal Standard - IS)

-

LC-MS Grade: Methanol, Water, Acetonitrile, Formic Acid

-

Homogenization tubes with ceramic beads

-

Homogenizer and refrigerated centrifuge

-

Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

-

LC-MS/MS system

2. Sample Preparation:

-

Tissue Weighing: On dry ice, weigh 50-100 mg of frozen tissue into a pre-cooled homogenization tube.

-

Extraction Solvent: Prepare an 80% methanol in water solution. Add the internal standard (e.g., Butanedioic acid-d4) to this solvent at a known concentration.

-

Homogenization: Add 400 µL of the cold extraction solvent with IS to the tissue. Homogenize using a bead beater, ensuring samples remain cold.

-

Protein Precipitation: Incubate the homogenate at -20°C for 1 hour.

-

Centrifugation: Centrifuge samples at 16,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness using a SpeedVac or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., HILIC or C18) to separate the analyte.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for this compound and the internal standard.

4. Data Analysis:

-

Correct the raw mass isotopologue distributions for the natural abundance of 13C.

-

Quantify the concentration of the labeled succinate relative to the internal standard.

-

Use appropriate software to calculate metabolic fluxes based on the labeling patterns observed in downstream metabolites.

Conclusion

High-purity this compound is an indispensable tool for researchers seeking to dissect the complexities of mitochondrial metabolism. Its use in 13C-Metabolic Flux Analysis provides unparalleled precision for studying the TCA cycle, offering critical insights in the fields of oncology, immunology, and metabolic diseases. The commercial availability of this tracer from multiple suppliers, coupled with robust analytical protocols, empowers scientists and drug development professionals to probe cellular metabolism with greater accuracy and to accelerate the discovery of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Succinic acid-1,2-13C2 13C 99atom 94641-55-1 [sigmaaldrich.com]

- 3. Succinic acid-1,2-13C2 99 atom % 13C | 94641-55-1 [sigmaaldrich.com]

- 4. Succinic acid-2,3-13C2 13C 99atom 61128-08-3 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Theoretical Mass Isotopomer Distribution of Butanedioic acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass isotopomer distribution of Butanedioic acid-13C2, also known as succinic acid-13C2. This document details the principles of mass isotopomer analysis, a step-by-step experimental protocol for the analysis of a this compound standard using mass spectrometry, and a complete calculation of its theoretical mass isotopomer distribution.

Core Principles of Mass Isotopomer Distribution

Mass isotopomer distribution analysis is a powerful technique used to trace the metabolic fate of isotopically labeled compounds.[1] When a molecule is enriched with stable isotopes, such as Carbon-13 (¹³C), it exists as a population of molecules with different masses, known as mass isotopomers. The relative abundance of these isotopomers is termed the mass isotopomer distribution (MID).[2]

The theoretical MID can be calculated based on the natural abundances of all isotopes present in the molecule and the degree of isotopic enrichment.[3] This calculated distribution serves as a benchmark for interpreting experimental data from mass spectrometry, allowing researchers to distinguish the labeled compound from its endogenous, unlabeled counterpart and to quantify its incorporation into various metabolic pathways.[1]

Butanedioic acid (C₄H₆O₄) is a key intermediate in the tricarboxylic acid (TCA) cycle.[4] The 13C2-labeled variant is a valuable tracer for studying cellular metabolism.

Theoretical Mass Isotopomer Distribution of this compound

The calculation of the theoretical mass isotopomer distribution of this compound requires consideration of the natural abundances of the isotopes of carbon, hydrogen, and oxygen. The molecular formula of butanedioic acid is C₄H₆O₄. In this compound, two of the four carbon atoms are ¹³C.

The following table summarizes the natural isotopic abundances used in the calculation.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H | 0.0115 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

The theoretical mass isotopomer distribution is calculated by considering all possible combinations of isotopes for the molecular formula C₂¹³C₂H₆O₄. The resulting distribution for the deprotonated molecule [M-H]⁻ is presented in the table below. The monoisotopic mass of unlabeled butanedioic acid is 118.0266 g/mol , and for the 13C2 labeled version, it is 120.0335 g/mol . The expected mass isotopomers are centered around the M+2 peak.

| Isotopologue | Mass (Da) | Theoretical Relative Abundance (%) |

| M+0 | 119.023 | 0.00 |

| M+1 | 120.026 | 0.00 |

| M+2 | 121.030 | 100.00 |

| M+3 | 122.033 | 4.58 |

| M+4 | 123.036 | 0.93 |

| M+5 | 124.039 | 0.11 |

Note: The abundances are normalized to the most abundant isotopologue (M+2). The calculation considers the contributions of natural ¹³C, ²H, ¹⁷O, and ¹⁸O isotopes to the overall distribution.

Experimental Protocol: LC-MS Analysis of this compound Standard

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of a this compound standard.

Materials and Reagents

-

This compound standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (optional, for mobile phase modification)

-

Ammonium acetate (optional, for mobile phase modification)

-

Microcentrifuge tubes

-

LC-MS vials

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in LC-MS grade water to a final concentration of 1 mg/mL.

-

Working Standard (10 µg/mL): Dilute the stock solution with LC-MS grade water to a final concentration of 10 µg/mL.

-

Final Sample: Transfer the working standard solution to an LC-MS vial for analysis.

LC-MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm[5] |

| Mobile Phase A | 50% Methanol / 50% DI Water / 10mM Ammonium Acetate[5] |

| Mobile Phase B | 90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate[5] |

| Gradient | 0 min, 100% B; 5 min, 50% B; 7 min, 50% B; 9 min, 100% B; 10 min, 100% B[5] |

| Flow Rate | 0.4 mL/min[5] |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |

| Nebulizer Gas Pressure | 15 psi |

| Drying Gas Flow Rate | 7 L/min |

| Drying Gas Temperature | 300 °C |

| Scan Range | m/z 50-200 |

| Data Acquisition | Full Scan |

Visualizing the Analytical Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of a this compound standard.

Fragmentation Pathway

In negative mode electrospray ionization, butanedioic acid readily loses a proton to form the [M-H]⁻ ion.[6] Collision-induced dissociation (CID) of this ion leads to characteristic fragment ions. The diagram below illustrates the proposed fragmentation of deprotonated this compound.

Note on Fragmentation of the Labeled Compound: The specific location of the ¹³C labels will determine which fragments retain the isotopic label. For instance, if the labels are on the carboxyl carbons, the loss of CO₂ could result in a fragment that has lost one or both of the ¹³C atoms. If the labels are on the methylene carbons, the fragments shown would retain the ¹³C atoms. The exact position of the labels in the commercially available standard should be considered for precise interpretation of fragment spectra.

This guide provides a foundational understanding of the theoretical and practical aspects of analyzing this compound using mass spectrometry. For specific research applications, further optimization of the experimental protocol may be necessary.

References

Methodological & Application

Application Notes and Protocols for Butanedioioic Acid-¹³C₂ in TCA Cycle Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and provide precursors for biosynthesis. Dysregulation of the TCA cycle is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates (fluxes) of metabolic pathways, offering deep insights into cellular physiology and pathology. Butanedioic acid-¹³C₂, a stable isotope-labeled form of the TCA cycle intermediate succinate, serves as a potent tracer for dissecting the latter stages of the cycle, providing high-resolution data on mitochondrial function and bioenergetics.[1]

Unlike tracers such as ¹³C-glucose or ¹³C-glutamine that enter the central carbon metabolism upstream of the TCA cycle, butanedioic acid-¹³C₂ provides a more direct means to investigate the downstream portion of the cycle. This targeted approach is particularly advantageous for studying mitochondrial dysfunction and the metabolic reprogramming often observed in disease states.[1] Furthermore, with the growing recognition of succinate as a signaling molecule, tracing its metabolic fate is crucial for understanding its role in processes like inflammation and angiogenesis.[1]

These application notes provide a comprehensive guide to using butanedioic acid-¹³C₂ for TCA cycle flux analysis, including detailed experimental protocols, data interpretation guidelines, and examples of its application in research and drug development.

Principle of Butanedioic Acid-¹³C₂ Tracing

When butanedioic acid-¹³C₂ (specifically 1,4-¹³C₂ or 2,3-¹³C₂ succinate) is introduced to cells, it is taken up and enters the mitochondrial TCA cycle. The ¹³C labels are then incorporated into downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS), it is possible to determine the relative contribution of the labeled succinate to the TCA cycle flux.

For example, 2,3-¹³C₂-succinate will be converted to 2,3-¹³C₂-fumarate and subsequently to 2,3-¹³C₂-malate. This results in an increase in the M+2 isotopologues of these metabolites, which can be quantified by MS. The degree of labeling in these and other downstream metabolites provides a quantitative measure of the flux through this portion of the TCA cycle.

Applications in Research and Drug Development

The use of butanedioic acid-¹³C₂ as a tracer offers unique advantages in several key areas:

-

Oncology: Cancer cells often exhibit significant metabolic alterations, including changes in the TCA cycle, to support their rapid proliferation.[1] Butanedioic acid-¹³C₂ can be used to probe these metabolic shifts and to assess the on-target effects of anti-cancer drugs that target mitochondrial metabolism.

-

Immunology: Succinate has emerged as a critical signaling molecule in the immune system, influencing the activation and function of immune cells. Tracing with butanedioic acid-¹³C₂ can elucidate the role of succinate metabolism in immune responses and inflammatory diseases.[1]

-

Metabolic Diseases: Conditions such as diabetes and obesity are often associated with impaired mitochondrial function. Butanedioic acid-¹³C₂ can be employed to quantify the extent of this dysfunction and to evaluate the efficacy of therapeutic interventions aimed at restoring metabolic homeostasis.[1]

Data Presentation

Quantitative data from butanedioic acid-¹³C₂ tracing experiments are typically presented as Mass Isotopologue Distributions (MIDs) and relative metabolic fluxes.

Table 1: Representative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates after Labeling with 2,3-¹³C₂-Butanedioic Acid. This table illustrates the expected fractional abundance of isotopologues for key TCA cycle metabolites after reaching isotopic steady state with the tracer. The M+2 enrichment in fumarate and malate directly reflects the flux of the labeled succinate.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Succinate | 0.10 | 0.05 | 0.85 | 0.00 | 0.00 |

| Fumarate | 0.25 | 0.05 | 0.70 | 0.00 | 0.00 |

| Malate | 0.30 | 0.05 | 0.65 | 0.00 | 0.00 |

| Aspartate | 0.40 | 0.10 | 0.45 | 0.05 | 0.00 |

| Citrate | 0.50 | 0.10 | 0.30 | 0.05 | 0.05 |

Note: These are illustrative values and actual results will vary depending on the experimental system and conditions.

Table 2: Relative TCA Cycle Fluxes Determined by ¹³C-MFA with Butanedioic Acid-¹³C₂. This table shows an example of how flux analysis software can be used to calculate the relative rates of key reactions in the TCA cycle. The flux through succinate dehydrogenase is normalized to 100.

| Reaction | Relative Flux (Mean ± SD) |

| Succinate Dehydrogenase (Succinate → Fumarate) | 100 ± 5 |

| Fumarase (Fumarate → Malate) | 95 ± 6 |

| Malate Dehydrogenase (Malate → Oxaloacetate) | 85 ± 7 |

| Citrate Synthase (Oxaloacetate + Acetyl-CoA → Citrate) | 80 ± 8 |

| Anaplerotic Input to Succinate | 15 ± 3 |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a ¹³C-MFA experiment using butanedioic acid-¹³C₂.

Protocol 1: Cell Culture and Labeling

-

Cell Culture: Culture mammalian cells to the desired confluence (typically 70-80%) in a standard culture medium.

-

Tracer Introduction: To initiate labeling, aspirate the standard medium and replace it with a pre-warmed labeling medium containing a defined concentration of butanedioic acid-¹³C₂. The optimal concentration and labeling duration should be empirically determined for each cell line and experimental condition to achieve isotopic steady state. A typical starting point is 1-5 mM butanedioic acid-¹³C₂ for 6-24 hours.

-

Time Course Experiment: To confirm the attainment of isotopic steady state, it is recommended to perform a time-course experiment, harvesting cells at multiple time points (e.g., 6, 12, 18, and 24 hours) after introducing the tracer.

Protocol 2: Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate.

-